UNC10217938A

Description

Structure

2D Structure

3D Structure

Properties

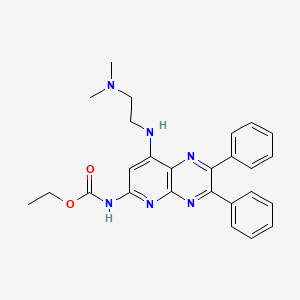

IUPAC Name |

ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHICWLZMNOCMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Potential of Oligonucleotide Therapeutics: The Mechanism of Action of UNC10217938A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by precisely targeting RNA. However, their clinical translation has been hampered by inefficient delivery to their intracellular sites of action. A significant bottleneck is the entrapment of oligonucleotides within endosomal compartments following cellular uptake. UNC10217938A, a novel 3-deazapteridine analog, has emerged as a potent enhancer of oligonucleotide activity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in promoting the endosomal escape of oligonucleotides. We present key quantitative data, comprehensive experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to provide a thorough resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Facilitating Endosomal Escape

This compound enhances the therapeutic effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by modulating their intracellular trafficking.[1][2] The fundamental mechanism of action is the facilitation of oligonucleotide release from endosomal compartments, a critical step for these molecules to reach their targets in the cytoplasm and nucleus.[1][2]

Following endocytosis, oligonucleotides are sequestered within a series of membrane-bound vesicles, progressing from early endosomes to late endosomes and lysosomes. This compound has been shown to preferentially induce the release of oligonucleotides from late endosomes.[2] This is evidenced by a significant reduction in the colocalization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound. In contrast, the compound has minimal effect on the colocalization with the lysosomal marker LAMP-1, suggesting a targeted action on late endosomes before their fusion with lysosomes. This targeted release into the cytosol allows for subsequent nuclear accumulation, enabling the oligonucleotides to engage with their respective RNA targets.

References

UNC10217938A: A Technical Guide to Enhancing Oligonucleotide Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent enhancer of oligonucleotide delivery. This small molecule facilitates the intracellular delivery and pharmacological effectiveness of a broad range of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs). Its mechanism of action involves modulating the intracellular trafficking of oligonucleotides and promoting their escape from endosomal compartments, thereby increasing their bioavailability at their sites of action in the cytosol and nucleus. This technical guide provides an in-depth overview of this compound, including its performance data, detailed experimental protocols, and a visual representation of its mechanism and experimental application.

Core Concepts and Mechanism of Action

Oligonucleotide-based therapeutics hold immense promise for treating a wide array of diseases. However, their clinical translation has been hampered by inefficient delivery to their intracellular targets. A primary obstacle is the entrapment of oligonucleotides within endosomal vesicles following cellular uptake. This compound addresses this challenge by promoting the release of oligonucleotides from these compartments.

Exposure of cells to this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on their co-localization with the lysosomal marker LAMP-1. This suggests that this compound facilitates the partial release of oligonucleotides from late endosomes into the cytosol, which is then followed by their accumulation in the nucleus.

Caption: Intracellular trafficking of oligonucleotides and the mechanism of this compound.

Quantitative Data Summary

This compound has demonstrated significant enhancement of oligonucleotide activity across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound with Splice-Switching Oligonucleotides (SSOs)

| Cell Line | SSO | This compound Concentration | Fold Enhancement of Luciferase Induction (vs. SSO alone) |

| HeLaLuc705 | SSO623 | 5 µM | Substantial Enhancement |

| HeLaLuc705 | SSO623 | 10 µM | 60-fold |

| HeLaLuc705 | SSO623 | 20 µM | 220-fold |

Data is compared to Retro-1, another oligonucleotide enhancing compound, which showed an 11-fold enhancement at a much higher concentration of 100 µM.

Table 2: In Vivo Efficacy of this compound with SSO623 in EGFP654 Mice

| Treatment Group | This compound Dose (intravenous) | Outcome |

| SSO623 + this compound | 7.5 mg/kg | Distinct increases in EGFP fluorescence in liver, kidney, and heart |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Splice-Switching Luciferase Assay

This assay is designed to quantify the ability of this compound to enhance the activity of an SSO in a cell-based reporter system.

Materials:

-

HeLaLuc705 cells

-

Splice-switching oligonucleotide (SSO623)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Plate reader with luminometer

Protocol:

-

Cell Seeding: Seed HeLaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Oligonucleotide Treatment: The following day, treat the cells with the desired concentration of SSO623.

-

This compound Treatment: After a predetermined incubation time with the SSO (e.g., 4 hours), add this compound to the wells at various concentrations (e.g., 5, 10, 20 µM).

-

Incubation: Incubate the cells for an additional period (e.g., 24 hours) to allow for splice correction and luciferase protein expression.

-

Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein concentration) and calculate the fold enhancement relative to cells treated with SSO alone.

UNC10217938A: A Technical Guide to Enhancing Endosomal Escape of siRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Small interfering RNAs hold immense promise for the treatment of a wide range of diseases by selectively silencing disease-causing genes. However, their therapeutic potential is often limited by inefficient delivery to the cytoplasm of target cells. Following cellular uptake, siRNAs are typically sequestered in endosomes, which mature into late endosomes and lysosomes, leading to the degradation of the siRNA cargo. This endosomal entrapment is a major barrier to the clinical translation of siRNA therapeutics.

UNC10217938A is a small molecule identified through high-throughput screening for its ability to enhance the pharmacological effects of oligonucleotides. It has been shown to potentiate the activity of various classes of oligonucleotides, including splice-switching oligonucleotides (SSOs), antisense oligonucleotides (ASOs), and siRNAs. This enhancement is attributed to its ability to promote the release of these therapeutic molecules from endosomal compartments into the cytoplasm, a process known as endosomal escape.

Mechanism of Action: Facilitating Endosomal Escape

This compound enhances the efficacy of oligonucleotides by modulating their intracellular trafficking and promoting their release from late endosomes.[1] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with Rab7, a marker for late endosomes.[1] However, it has little effect on the co-localization with LAMP-1, a lysosomal marker.[1] This suggests that this compound acts specifically on late endosomes to facilitate the release of their cargo into the cytosol before they fuse with lysosomes for degradation. The partial release of oligonucleotides from late endosomes allows them to accumulate in the cytosol and subsequently the nucleus to exert their biological function.[1]

This compound-mediated endosomal escape of siRNA.

Quantitative Data

The efficacy of this compound in enhancing oligonucleotide activity has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Enhancement of Splice-Switching Oligonucleotide (SSO) Activity

| Cell Line | Oligonucleotide | This compound Concentration | Fold Enhancement of Activity | Reference |

| HeLa Luc 705 | SSO623 | 5 µM - 25 µM | Strong Enhancement | [1] |

| HeLa Luc 705 | SSO | 10 µM | 60-fold | |

| HeLa Luc 705 | SSO | 20 µM | 220-fold |

Table 2: In Vivo Efficacy of this compound with SSO

| Animal Model | Oligonucleotide | This compound Dosage | Outcome | Reference |

| EGFP654 Mice | SSO623 | 7.5 mg/kg (intravenous) | Distinct increases in EGFP fluorescence in liver, kidney, and heart |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following are representative protocols based on available information.

In Vitro Enhancement of SSO Activity in HeLa Luc 705 Cells

This protocol is adapted from studies evaluating the enhancement of splice-switching oligonucleotides.

Materials:

-

HeLa Luc 705 cells

-

Splice-switching oligonucleotide (SSO) targeting a luciferase reporter gene (e.g., SSO623)

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed HeLa Luc 705 cells in a 96-well plate at a density that allows for optimal growth during the experiment.

-

The following day, transfect the cells with the SSO at the desired concentration using a suitable transfection reagent according to the manufacturer's protocol.

-

After the desired incubation period with the SSO, remove the transfection medium and replace it with fresh cell culture medium containing this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known endosomal escape agent like Retro-1).

-

Incubate the cells with this compound for a defined period (e.g., 4-6 hours).

-

After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a plate reader.

-

Normalize the luciferase activity to the total protein concentration in each well.

-

Calculate the fold enhancement of SSO activity by dividing the normalized luciferase activity in the presence of this compound by the activity in the vehicle control group.

Workflow for in vitro SSO activity assay.

In Vivo Evaluation in EGFP654 Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

Materials:

-

EGFP654 transgenic mice

-

SSO623

-

This compound

-

Sterile saline or other appropriate vehicle

-

Intravenous injection equipment

-

In vivo imaging system for EGFP fluorescence detection

Procedure:

-

Administer SSO623 to EGFP654 mice via a suitable route (e.g., intravenous injection).

-

Following SSO623 administration, inject this compound intravenously at a dose of 7.5 mg/kg. A control group should receive the vehicle alone.

-

At various time points post-injection, image the mice using an in vivo imaging system to detect and quantify EGFP fluorescence in different organs (e.g., liver, kidney, heart).

-

Analyze the fluorescence intensity to determine the extent of SSO-mediated EGFP expression enhancement by this compound.

-

At the end of the experiment, tissues can be harvested for ex vivo fluorescence imaging or molecular analysis to confirm the results.

Cytotoxicity and Safety Profile

Assessing the cytotoxicity of any therapeutic enhancer is critical. While comprehensive, publicly available cytotoxicity data (e.g., CC50 values across multiple cell lines) for this compound is limited, it is essential to perform cytotoxicity assays in the specific cell lines being used for experimentation.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

Procedure:

-

Seed cells in a 96-well plate.

-

The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a period relevant to the planned efficacy studies (e.g., 24, 48, or 72 hours).

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).

-

Plot the cell viability as a percentage of the vehicle control against the concentration of this compound to determine the 50% cytotoxic concentration (CC50).

References

In-Depth Technical Guide to UNC10217938A: An Oligonucleotide Enhancing Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC10217938A is a potent small molecule belonging to the 3-deazapteridine class of compounds that has been identified as a significant enhancer of oligonucleotide (ON) activity.[1][2] Its primary mechanism of action involves the modulation of intracellular trafficking pathways, specifically promoting the release of oligonucleotides from late endosomes, thereby increasing their cytosolic and nuclear bioavailability.[1][3] This enhanced delivery translates to a substantial potentiation of the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, mechanism of action, and key experimental data, along with detailed protocols for its evaluation.

Chemical Properties

This compound is a 3-deazapteridine analog with the following chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈N₆O₂ | |

| Molecular Weight | 456.54 g/mol | |

| CAS Number | 1347749-97-6 | |

| Appearance | Powder | |

| Purity | >99% | |

| Solubility | DMSO: ≥ 10 mg/mL (≥ 21.90 mM) |

Mechanism of Action: Enhancing Oligonucleotide Delivery

The therapeutic efficacy of oligonucleotides is often limited by their inefficient delivery to the target subcellular compartments (cytosol and nucleus) due to entrapment in endosomal vesicles following endocytosis. This compound addresses this bottleneck by facilitating the escape of oligonucleotides from these vesicles.

Exposure of cells to this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7. However, it has minimal effect on the co-localization with the lysosomal marker LAMP-1, suggesting a specific action on late endosomes before their fusion with lysosomes. This targeted disruption of late endosomal membranes allows for the partial release of the entrapped oligonucleotides into the cytosol, from where they can translocate to the nucleus to engage with their RNA targets.

References

The Role of UNC10217938A in Enhancing Intracellular Delivery of Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their inefficient delivery to the cytosol and nucleus. A significant bottleneck is the entrapment of these macromolecules within endosomal compartments following endocytosis. UNC10217938A, a 3-deazapteridine analog, has been identified as a potent small molecule enhancer of oligonucleotide activity. This technical guide provides an in-depth overview of the role of this compound in intracellular trafficking, focusing on its mechanism of action, experimental validation, and relevant protocols for its application in research and drug development.

Introduction

Oligonucleotide-based therapeutics represent a promising class of drugs capable of targeting specific genetic sequences. However, their clinical translation has been hampered by poor cellular uptake and subsequent sequestration in endosomes, leading to lysosomal degradation.[1][2] Small molecules that can facilitate the escape of oligonucleotides from these vesicles into the cytoplasm are of significant interest for enhancing their therapeutic window. This compound is one such molecule, identified through high-throughput screening, that has been shown to substantially increase the pharmacological effects of various types of oligonucleotides.[3][4][5] This document serves as a technical resource, consolidating the current understanding of this compound's function and providing detailed methodologies for its study.

Mechanism of Action: Facilitating Endosomal Escape

This compound enhances the biological activity of oligonucleotides by modulating their intracellular trafficking, specifically by promoting their release from late endosomes. Following cellular uptake via endocytosis, oligonucleotides traffic through a series of vesicular compartments: early endosomes, late endosomes, and finally lysosomes where they are typically degraded. This compound appears to intervene in this pathway, enabling the escape of oligonucleotides from the late endosomes into the cytosol, thereby allowing them to reach their nuclear or cytoplasmic targets.

Evidence for this mechanism comes from co-localization studies using fluorescently labeled oligonucleotides and endosomal markers. Treatment of cells with this compound leads to a significant reduction in the co-localization of oligonucleotides with Rab7, a marker for late endosomes. Conversely, the compound has minimal impact on the co-localization with LAMP-1, a lysosomal marker. This suggests a selective action on late endosomes, promoting the release of their cargo before fusion with lysosomes.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides | ID: jw827k757 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of UNC10217938A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent enhancer of oligonucleotide therapeutic efficacy. This small molecule facilitates the endosomal escape of various oligonucleotide modalities, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), thereby increasing their delivery to the cytoplasm and nucleus and augmenting their pharmacological activity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Introduction

Oligonucleotide-based therapeutics represent a promising class of drugs capable of targeting disease-associated RNAs with high specificity. However, their clinical utility has been hampered by inefficient delivery to their intracellular sites of action. A major bottleneck is the entrapment of oligonucleotides within endosomal compartments following cellular uptake. To address this challenge, a high-throughput screen was conducted to identify small molecules that could enhance the pharmacological effects of oligonucleotides. This effort led to the discovery of this compound, a compound that significantly potentiates oligonucleotide activity by promoting their release from late endosomes.

Discovery: High-Throughput Screening

This compound was identified from a screen of over 100,000 compounds for their ability to enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based reporter assay.[1]

Experimental Workflow: High-Throughput Screening

Caption: Workflow for the high-throughput screening to identify oligonucleotide enhancers.

Mechanism of Action: Facilitating Endosomal Escape

This compound enhances oligonucleotide efficacy by promoting their release from endosomal compartments into the cytoplasm and nucleus. Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with Rab7, a marker for late endosomes.[2] However, it has minimal effect on co-localization with LAMP-1, a lysosomal marker.[2] This suggests that this compound acts primarily on late endosomes to facilitate the release of their cargo.

Signaling Pathway: Oligonucleotide Trafficking and the Effect of this compound

Caption: Intracellular trafficking pathway of oligonucleotides and the site of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration (µM) | Enhancement Factor | Reference |

| Luciferase Induction (SSO) | HeLaLuc705 | 10 | 60-fold | [2][3] |

| Luciferase Induction (SSO) | HeLaLuc705 | 20 | 220-fold |

Table 2: In Vivo Administration

| Animal Model | Dosage | Route of Administration | Reference |

| EGFP654 Mice | 7.5 mg/kg | Intravenous Injection |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 456.54 g/mol | |

| Solubility (DMSO) | 10 mg/mL (21.90 mM) with warming |

Detailed Experimental Protocols

High-Throughput Screening for Oligonucleotide Enhancement

Objective: To identify small molecules that enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based luciferase reporter assay.

Materials:

-

HeLaLuc705 cells

-

Splice-switching oligonucleotide (SSO623)

-

Opti-MEM

-

384-well plates

-

Compound libraries

-

Luciferase assay reagent

Protocol:

-

Trypsinize, rinse, and resuspend HeLaLuc705 cells in Opti-MEM to a concentration of 300,000 cells/mL.

-

Add SSO623 to the cell suspension to a final concentration of 100 nM.

-

Dispense 15 µL of Opti-MEM into each well of a 384-well plate.

-

Add 20 µL of the cell/SSO suspension to each well.

-

Incubate the plates for 16 hours to allow for cell attachment and SSO uptake.

-

Add compounds from the screening libraries to the wells at the desired concentration.

-

Incubate for an additional period (e.g., 24-48 hours).

-

Measure luciferase activity according to the manufacturer's protocol.

-

Analyze data to identify compounds that significantly increase luciferase expression compared to SSO-only controls.

In Vivo Efficacy Study in EGFP654 Mice

Objective: To evaluate the in vivo efficacy of this compound in enhancing the activity of an SSO in a transgenic mouse model.

Materials:

-

EGFP654 transgenic mice

-

Splice-switching oligonucleotide (SSO623)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Paraformaldehyde (for tissue fixation)

Protocol:

-

Administer SSO623 to EGFP654 mice (e.g., via intravenous or intraperitoneal injection).

-

One day later, administer this compound intravenously at a dose of 7.5 mg/kg, dissolved in a suitable vehicle. A control group should receive the vehicle only.

-

After 24 hours, euthanize the mice and collect tissues of interest (e.g., liver, kidney, heart).

-

For fluorescence microscopy, fix tissues in cold 1.5% paraformaldehyde in PBS and process for cryosectioning.

-

For RNA analysis, quick-freeze tissues on dry ice.

-

Analyze EGFP expression in tissue sections by fluorescence microscopy and/or quantify EGFP mRNA levels by RT-qPCR.

Confocal Microscopy for Endosomal Escape

Objective: To visualize the effect of this compound on the subcellular localization of a fluorescently labeled oligonucleotide.

Materials:

-

HeLa cells

-

TAMRA-labeled oligonucleotide

-

Antibodies against endosomal (e.g., Rab7) and lysosomal (e.g., LAMP-1) markers

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Protocol:

-

Seed HeLa cells on glass coverslips in a multi-well plate.

-

Incubate cells with the TAMRA-labeled oligonucleotide to allow for uptake.

-

Treat the cells with this compound at the desired concentration for a specified period.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against Rab7 and LAMP-1.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, acquiring images for the TAMRA-oligonucleotide and the endosomal/lysosomal markers.

-

Analyze the images for co-localization between the oligonucleotide and the markers.

Chemical Synthesis

The detailed chemical synthesis protocol for this compound is not publicly available in the peer-reviewed literature. It is described as a 3-deazapteridine analog.

Conclusion

This compound is a promising small molecule enhancer of oligonucleotide therapeutics. Its ability to facilitate the release of oligonucleotides from late endosomes addresses a critical delivery barrier, leading to substantially enhanced pharmacological activity in both in vitro and in vivo models. Further development and optimization of this compound and related analogs may pave the way for more effective oligonucleotide-based therapies for a wide range of diseases.

References

An In-Depth Technical Guide to UNC10217938A: A 3-Deazapteridine Analog for Enhancing Oligonucleotide-Based Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC10217938A is a novel 3-deazapteridine analog that has demonstrated significant potential in enhancing the efficacy of oligonucleotide-based therapeutics. By facilitating the release of oligonucleotides from endosomal compartments, this compound boosts their cytoplasmic and nuclear delivery, thereby amplifying their biological activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their own studies.

Introduction

Oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases by modulating gene expression. A significant hurdle in the clinical translation of these therapies is their inefficient delivery to target cells and subsequent entrapment within endosomal vesicles. This compound, a small molecule enhancer, addresses this challenge by promoting the escape of oligonucleotides from these membrane-bound compartments into the cytosol and nucleus, where they can engage with their RNA targets.[1][2] This guide will delve into the technical details of this compound, providing a valuable resource for its application in research and drug development.

Physicochemical Properties and In Vitro Efficacy

This compound is a 3-deazapteridine analog with the following characteristics:

-

Molecular Formula: C₂₆H₂₈N₆O₂

-

Molecular Weight: 456.54 g/mol

-

CAS Number: 1347749-97-6

Data Presentation: In Vitro Efficacy

The efficacy of this compound has been demonstrated in various in vitro models. A key assay utilizes a HeLa cell line (HeLaLuc705) engineered with a luciferase reporter gene containing a splicing defect. A splice-switching oligonucleotide (SSO) can correct this defect, leading to the production of functional luciferase. The addition of this compound significantly enhances the SSO's effect, resulting in a dramatic increase in luciferase expression.[2]

| Concentration of this compound | Fold Enhancement of SSO Activity |

| 5 µM | Substantial Enhancement |

| 10 µM | 60-fold |

| 20 µM | 220-fold |

| 25 µM | Substantial Enhancement |

Table 1: In vitro efficacy of this compound in a splice-switching luciferase reporter assay. Data compiled from multiple sources.[2]

Mechanism of Action: Endosomal Escape

The primary mechanism by which this compound enhances oligonucleotide activity is by facilitating their escape from endosomes. Following endocytosis, oligonucleotides are typically sequestered in early and late endosomes, and eventually trafficked to lysosomes for degradation. This compound appears to specifically promote the release of oligonucleotides from late endosomes.[2]

Mandatory Visualization: Oligonucleotide Trafficking and Endosomal Escape

Caption: Proposed mechanism of this compound-mediated oligonucleotide enhancement.

In Vivo Efficacy

The therapeutic potential of this compound has also been evaluated in animal models. Systemic administration of this compound in conjunction with an SSO in a transgenic mouse model resulted in enhanced SSO activity in various tissues.

Data Presentation: In Vivo Efficacy

| Animal Model | This compound Dose | Route of Administration | Observed Effect |

| EGFP654 Transgenic Mice | 7.5 mg/kg | Intravenous | Increased EGFP fluorescence in liver, kidney, and heart |

Table 2: In vivo efficacy of this compound in a transgenic mouse model.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to enhance the activity of an SSO.

Materials:

-

HeLa pLuc/705 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Splice-switching oligonucleotide (SSO) targeting the aberrant intron in the luciferase gene

-

This compound

-

Luciferase Assay Reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed HeLa pLuc/705 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Treat the cells with the desired concentration of SSO in fresh media.

-

After 4 hours of SSO treatment, remove the media and replace it with fresh media containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for an additional 18-24 hours.

-

Remove the media and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein concentration for each well.

Mandatory Visualization: Splice-Switching Assay Workflow

Caption: A streamlined workflow for the in vitro splice-switching assay.

Cellular Uptake and Colocalization Studies via Confocal Microscopy

This protocol is designed to visualize the intracellular trafficking of fluorescently labeled oligonucleotides and assess their colocalization with endosomal markers in the presence of this compound.

Materials:

-

HeLa cells

-

Fluorescently labeled oligonucleotide (e.g., Cy3- or FAM-labeled)

-

This compound

-

Antibodies for endosomal markers (e.g., anti-EEA1 for early endosomes, anti-Rab7 for late endosomes, anti-LAMP1 for lysosomes)

-

Fluorescently labeled secondary antibodies

-

Hoechst 33342 for nuclear staining

-

Glass-bottom confocal dishes

-

Confocal microscope

Protocol:

-

Seed HeLa cells on glass-bottom confocal dishes and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled oligonucleotide in serum-free media for 4 hours.

-

Remove the media and replace it with fresh media containing this compound or vehicle control.

-

Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against endosomal markers overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and Hoechst 33342 for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the dishes with an anti-fade mounting medium.

-

Acquire images using a confocal microscope.

-

Analyze the images for colocalization of the oligonucleotide signal with the endosomal markers using appropriate software (e.g., ImageJ with the JaCoP plugin).

Mandatory Visualization: Colocalization Analysis Logic

Caption: The logical steps involved in quantifying colocalization from confocal images.

Synthesis of 3-Deazapteridine Analogs

The synthesis of 3-deazapteridine analogs can be achieved through various organic chemistry routes. A general approach involves the construction of the pyrimidine ring followed by the annulation of the pyridine or pyrazine ring. Specific synthetic details for this compound are not publicly available; however, related syntheses of deazapteridine cores often involve multi-step sequences starting from commercially available pyrimidine precursors. Researchers interested in synthesizing this class of compounds should refer to the medicinal chemistry literature for detailed synthetic protocols of similar scaffolds.

Safety and Toxicity

Currently, there is limited publicly available information on the comprehensive toxicity profile of this compound. As with any novel chemical entity, it is crucial to conduct thorough safety and toxicity assessments. Preliminary in vivo studies at a therapeutic dose (7.5 mg/kg) did not report significant toxicity. However, researchers should perform their own dose-response toxicity studies, including assessments of cytotoxicity, hepatotoxicity, and immunogenicity, before extensive in vivo use.

Conclusion

This compound represents a promising tool for advancing oligonucleotide-based research and therapeutics. Its ability to significantly enhance the intracellular delivery and efficacy of oligonucleotides provides a valuable strategy to overcome a critical bottleneck in the field. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies and explore its full potential in various therapeutic applications. Further investigation into its detailed toxicity profile and the optimization of its in vivo delivery will be crucial for its eventual clinical translation.

References

Preliminary studies on UNC10217938A efficacy

An In-depth Technical Guide to the Preliminary Efficacy of UNC10217938A

This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, a novel small molecule designed to enhance the therapeutic effects of oligonucleotides. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a 3-deazapteridine analog that significantly enhances the efficacy of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs)[1][2]. Its primary mechanism of action is the modulation of intracellular trafficking of these therapeutic molecules.[1][2] Oligonucleotides typically enter cells via endocytosis and are often sequestered within endosomal compartments, which limits their access to their cytosolic or nuclear targets.[3] this compound facilitates the escape of these oligonucleotides from late endosomes, thereby increasing their bioavailability at the site of action.

Studies have demonstrated that exposure of cells to this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7. This is followed by the release of the oligonucleotides into the cytosol and their subsequent accumulation in the nucleus.

In Vitro Efficacy

The potency of this compound has been demonstrated in cell-based assays. In HeLaLuc705 cells, a reporter cell line used to assess the activity of splice-switching oligonucleotides (SSOs), this compound exhibited a dose-dependent enhancement of SSO activity.

| Concentration of this compound | Fold Enhancement of SSO Activity (Luciferase Induction) |

| 5-25 µM | Strong Enhancement |

| 10 µM | 60-fold |

| 20 µM | 220-fold |

Data compiled from MedchemExpress.

These results indicate that this compound is substantially more potent than other known oligonucleotide enhancing compounds, such as Retro-1, which showed only an 11-fold enhancement at a much higher concentration of 100 µM.

In Vivo Efficacy

Preclinical animal models have further substantiated the potential of this compound to enhance oligonucleotide activity in a systemic setting.

EGFP654 Mouse Model

In EGFP654 transgenic mice, which express a mutated version of enhanced green fluorescent protein (EGFP) that can be corrected by an SSO, systemic administration of this compound demonstrated significant enhancement of SSO activity.

| Animal Model | Oligonucleotide | This compound Dose | Route of Administration | Key Findings |

| EGFP654 Mice | SSO623 | 7.5 mg/kg | Intravenous | Distinct increases in EGFP fluorescence in the liver, kidney, and heart. |

Data from a study cited by MedchemExpress.

mdx Mouse Model for Duchenne Muscular Dystrophy

In the mdx mouse model, a well-established model for Duchenne muscular dystrophy (DMD), the combination of a tricyclo-DNA antisense oligonucleotide (tcDNA-ASO) targeting exon 23 of the dystrophin gene with an oligonucleotide enhancing compound (OEC) identified as UNC7938 (a compound closely related to or the same as this compound) showed significant therapeutic benefits.

| Animal Model | Oligonucleotide | OEC | Key Findings |

| mdx Mice | tcDNA-ASO targeting Dmd exon 23 | UNC7938 | Up to a 4.4-fold increase in exon-skipping in the heart 72 hours post-treatment compared to ASO alone. |

| mdx Mice | tcDNA-ASO targeting Dmd exon 23 | UNC7938 | A 12-week treatment regimen resulted in the normalization of cardiac function. |

Experimental Protocols

In Vivo Administration in EGFP654 Mice

-

Animal Model: EGFP654 transgenic mice.

-

Oligonucleotide Administration: Mice were first treated with the splice-switching oligonucleotide SSO623.

-

This compound Administration: One day following SSO623 administration, mice received a single intravenous injection of this compound at a dose of 7.5 mg/kg.

-

Vehicle: this compound was formulated in a diluent of 5% PEG400.

-

Endpoint Analysis: 24 hours after this compound administration, mice were euthanized, and tissues (liver, kidney, heart) were collected for analysis of EGFP fluorescence. For RNA analysis, tissues were collected 4 hours post-administration and quick-frozen.

-

Tissue Processing for Fluorescence Microscopy: Tissues were fixed in cold 1.5% paraformaldehyde in PBS and then processed for cryosectioning.

In Vivo Administration in mdx Mice

-

Animal Model: Adult mdx mice.

-

Treatment Groups:

-

tcDNA-ASO alone

-

tcDNA-ASO in combination with UNC7938

-

-

Analysis: The efficacy of exon-skipping and dystrophin restoration was analyzed at different time points. Cardiac function was also assessed.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

Caption: Proposed mechanism of this compound in enhancing oligonucleotide delivery.

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Methodological & Application

In Vivo Administration of UNC10217938A: Enhancing Oligonucleotide Efficacy in Mouse Models

Application Notes & Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vivo administration of UNC10217938A in mouse models. This compound is a small molecule oligonucleotide enhancing compound (OEC) that facilitates the endosomal escape of various oligonucleotide-based therapeutics, thereby increasing their pharmacological activity. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in combination with oligonucleotides.

Introduction

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases. A significant hurdle in their clinical translation is the inefficient delivery to their intracellular targets. Following endocytosis, a large fraction of oligonucleotides becomes entrapped within endosomal compartments and is subsequently degraded, limiting their therapeutic effect. This compound is a 3-deazapteridine analog that has been identified as a potent OEC.[1][2] It enhances the pharmacological effects of oligonucleotides by promoting their release from endosomes into the cytoplasm and nucleus.[1][2] This document outlines the in vivo use of this compound in mouse models, with a focus on its application with splice-switching oligonucleotides (SSOs) in the EGFP-654 transgenic mouse model.

Mechanism of Action: Facilitating Endosomal Escape

This compound enhances the efficacy of oligonucleotides by modulating their intracellular trafficking.[1] The primary mechanism involves the destabilization of endosomal membranes, which promotes the release of entrapped oligonucleotides from these vesicles into the cytosol, allowing them to reach their intended targets. Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on the lysosomal marker LAMP-1. This suggests that this compound facilitates the escape of oligonucleotides from late endosomes before they are trafficked to lysosomes for degradation.

Quantitative Data Summary

The following table summarizes the quantitative data for the in vivo administration of this compound in a key mouse model study.

| Parameter | Details | Reference |

| Compound | This compound | |

| Mouse Model | EGFP654 Transgenic Mice | |

| Oligonucleotide | Splice-switching oligonucleotide (SSO623) | |

| Dosage of this compound | 7.5 mg/kg | |

| Administration Route | Intravenous (IV) injection | |

| Vehicle for this compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| Treatment Schedule | Systemic treatment with SSO623 followed by administration of this compound. | |

| Observed Outcome | Distinct increases in EGFP fluorescence in liver, kidney, and heart. |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mg/mL stock solution of this compound suitable for intravenous injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Heater/sonicator (optional)

Procedure:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO. This may require warming and/or sonication to fully dissolve the compound.

-

In a sterile microcentrifuge tube, add the following components in the specified order, vortexing thoroughly after each addition:

-

100 µL of 10 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of sterile Saline

-

-

The final concentration of the this compound working solution will be 1 mg/mL.

-

Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

In Vivo Administration in EGFP-654 Mice

This protocol details the co-administration of a splice-switching oligonucleotide (SSO) and this compound in the EGFP-654 transgenic mouse model to assess enhancement of SSO activity. The EGFP-654 mouse model contains a transgene for EGFP that is interrupted by an aberrantly spliced intron; correction of this splicing by an SSO leads to the production of functional EGFP protein.

Animal Model:

-

EGFP-654 transgenic mice.

Reagents:

-

Splice-switching oligonucleotide (e.g., SSO623) dissolved in sterile PBS or saline.

-

This compound formulation (prepared as described in section 4.1).

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Administer the splice-switching oligonucleotide (SSO623) to EGFP-654 mice. The route and dose of SSO will depend on the specific oligonucleotide and experimental design. For systemic delivery, intraperitoneal (IP) or intravenous (IV) injections are common.

-

One day after the final SSO administration, administer this compound at a dose of 7.5 mg/kg via intravenous (IV) injection. A diluent-only control group should also be included.

-

Monitor the animals for any adverse effects. A 7-day toxicity study in C57BL/6 mice at similar doses showed no significant evidence of toxicity.

-

After 24 hours, euthanize the mice for tissue collection. For RNA analysis, tissues can be collected as early as 4 hours post-administration and should be quick-frozen on dry ice.

Assessment of In Vivo Efficacy

4.3.1. Fluorescence Microscopy for EGFP Expression

Procedure:

-

Collect tissues of interest (e.g., liver, kidney, heart).

-

Fix the tissues in cold 1.5% paraformaldehyde in PBS.

-

Process the fixed tissues for cryosectioning.

-

Capture images of the tissue sections using a fluorescence microscope to visualize EGFP expression.

-

Compare the intensity and distribution of EGFP fluorescence between mice treated with SSO alone and those treated with the combination of SSO and this compound.

4.3.2. RT-PCR for Splice Correction

Procedure:

-

Isolate total RNA from the collected tissues using a standard RNA extraction method.

-

Perform reverse transcription followed by polymerase chain reaction (RT-PCR) using primers specific for the EGFP transgene.

-

Analyze the PCR products by gel electrophoresis. The correctly spliced EGFP mRNA will produce a smaller amplicon compared to the incorrectly spliced mRNA.

-

Quantify the band intensities to determine the percentage of splice correction.

Conclusion

This compound represents a valuable tool for enhancing the in vivo efficacy of oligonucleotide therapeutics. The protocols and data presented here provide a framework for researchers to incorporate this compound into their own in vivo studies. By facilitating the endosomal escape of oligonucleotides, this compound has the potential to unlock the full therapeutic potential of this promising class of drugs. Further studies are warranted to explore the dose-response relationship, long-term efficacy, and safety profile of this compound in various disease models.

References

Application Notes and Protocols for UNC10217938A in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC10217938A is a 3-deazapteridine analog that significantly enhances the in vitro and in vivo efficacy of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] Its primary mechanism of action involves facilitating the escape of oligonucleotides from endosomal entrapment, thereby increasing their cytosolic and nuclear bioavailability to engage with their respective targets.[1][2] These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in cell-based assays.

Data Presentation

The optimal concentration of this compound for in vitro studies is a balance between maximizing oligonucleotide enhancement and minimizing cytotoxicity. The following tables summarize key quantitative data for determining the appropriate experimental concentration.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Oligonucleotide Type | Assay | Concentration of this compound | Enhancement Factor | Reference |

| HelaLuc705 | Splice Switching Oligonucleotide (SSO) | Luciferase Induction | 10 µM | 60-fold | |

| HelaLuc705 | Splice Switching Oligonucleotide (SSO) | Luciferase Induction | 20 µM | 220-fold |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time | CC50 | Reference |

| Vero (African green monkey kidney cells) | CellTiter-Glo | 72 hours | 0.7 µM |

Note: It is crucial to perform a cytotoxicity assay in the specific cell line being used for your experiments to determine the optimal, non-toxic working concentration of this compound. The effective concentrations for oligonucleotide enhancement (5-25 µM) may be significantly higher than the reported CC50 in Vero cells, highlighting the importance of cell-line-specific toxicity profiling.

Signaling Pathway and Mechanism of Action

This compound does not directly target a specific signaling pathway. Instead, it acts on the intracellular trafficking pathway of oligonucleotides. Oligonucleotides are typically taken up by cells via endocytosis and become trapped in endosomes and lysosomes, limiting their access to targets in the cytoplasm and nucleus. This compound facilitates the release of these oligonucleotides from late endosomes into the cytosol, thereby enhancing their biological activity.

Caption: Mechanism of this compound-mediated oligonucleotide enhancement.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reagent: this compound powder, DMSO (cell culture grade)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.57 mg of this compound (MW: 456.54 g/mol ) in 1 mL of DMSO.

-

Aid dissolution by warming the solution to 37-80°C and using sonication.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

-

2. In Vitro Oligonucleotide Delivery Enhancement Assay (General Workflow)

This protocol provides a general workflow. Specific details such as oligonucleotide concentration, cell seeding density, and incubation times should be optimized for your specific experiment.

Caption: General workflow for in vitro oligonucleotide enhancement assay.

-

Materials:

-

Cells of interest (e.g., HelaLuc705 for splice-switching assays)

-

Complete cell culture medium

-

Oligonucleotide of interest (e.g., SSO, ASO, siRNA)

-

This compound stock solution (10 mM in DMSO)

-

Assay-specific reagents (e.g., luciferase assay substrate, lysis buffer, antibodies)

-

-

Protocol:

-

Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of the assay.

-

Oligonucleotide Treatment: The following day, treat the cells with the desired concentration of the oligonucleotide in fresh culture medium.

-

Incubation: Incubate the cells with the oligonucleotide for a predetermined amount of time (this should be optimized for your specific oligonucleotide and cell type).

-

This compound Treatment: Add this compound to the culture medium to achieve the desired final concentration (typically in the 5-25 µM range). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells for an additional period. The duration of this incubation should be optimized.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a buffer compatible with your downstream analysis.

-

Endpoint Analysis: Perform the final measurement to assess the effect of the oligonucleotide. This could be measuring luciferase activity, quantifying target mRNA levels by qPCR, or assessing protein levels by Western blot or flow cytometry.

-

3. Cytotoxicity Assay (e.g., using CellTiter-Glo®)

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Protocol:

-

Seed cells in a 96-well white-walled plate.

-

The next day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Include a vehicle-only control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the CC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent enhancer of oligonucleotide activity in vitro. The optimal concentration for achieving significant enhancement while minimizing cytotoxicity is cell-line dependent and should be empirically determined. The provided protocols offer a starting point for incorporating this compound into your experimental workflow to improve the delivery and efficacy of your oligonucleotides.

References

Application Notes and Protocols for UNC10217938A-Enhanced siRNA Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity, including that of small interfering RNA (siRNA).[1] Its primary mechanism of action involves the modulation of intracellular trafficking and facilitating the release of oligonucleotides from endosomal compartments, thereby increasing their bioavailability at the site of action in the cytoplasm and nucleus.[1][2] This document provides detailed protocols for the application of this compound in siRNA transfection experiments, guidelines for assessing its cytotoxicity, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound enhances the efficacy of oligonucleotides by promoting their escape from late endosomes.[1] Following cellular uptake, siRNAs are often sequestered within the endosomal pathway and subsequently degraded in lysosomes, which significantly limits their therapeutic potential. This compound acts to destabilize the endosomal membrane, leading to the partial release of the siRNA cargo into the cytosol where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[1] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound in enhancing oligonucleotide activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Oligonucleotide Type | Concentration of this compound | Enhancement Factor | Reference |

| Luciferase Induction | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 10 µM | 60-fold | |

| Luciferase Induction | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 20 µM | 220-fold | |

| Effective Concentration Range | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 5-25 µM | Substantial |

Table 2: In Vivo Application of this compound

| Parameter | Animal Model | Oligonucleotide | Dosage of this compound | Route of Administration | Observed Effect | Reference |

| EGFP Fluorescence | EGFP654 Mice | SSO623 | 7.5 mg/kg | Intravenous | Increased fluorescence in liver, kidney, and heart |

Table 3: Stock Solution Preparation and Storage

| Parameter | Value | Reference |

| Stock Solution Preparation | ||

| Solvent | DMSO | |

| Concentration | 10 mg/mL | |

| Storage | ||

| -80°C | 2 years | |

| -20°C | 1 year |

Experimental Protocols

Protocol 1: this compound-Enhanced siRNA Transfection in HeLa Cells

This protocol describes the use of this compound to enhance siRNA-mediated gene knockdown in HeLa cells.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

siRNA targeting the gene of interest (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound (dissolved in DMSO to a 10 mM stock)

-

Phosphate-buffered saline (PBS)

-

96-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Transfection (Day 1): a. For each well, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation. d. Add the siRNA-transfection reagent complexes to the cells in complete growth medium.

-

This compound Treatment (Day 2): a. 16-24 hours post-transfection, prepare the desired concentration of this compound (e.g., 5, 10, or 20 µM) in fresh complete growth medium. b. Aspirate the medium containing the transfection complexes from the cells and wash once with PBS. c. Add the medium containing this compound to the cells. d. Incubate the cells for 2-4 hours at 37°C.

-

Post-Treatment: a. After the incubation period, remove the medium containing this compound. b. Wash the cells once with PBS. c. Add fresh complete growth medium to the cells.

-

Analysis: Incubate the cells for an additional 24-48 hours before analyzing for gene knockdown (e.g., by qRT-PCR or Western blot).

Protocol 2: Cytotoxicity Assessment of this compound

This protocol outlines a method to evaluate the cytotoxicity of this compound using a standard MTT assay.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. b. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Incubate the cells for the desired exposure time (e.g., 4 hours, 24 hours).

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Caption: Mechanism of this compound-enhanced siRNA activity.

Caption: Experimental workflow for this compound-enhanced siRNA transfection.

References

Application Notes and Protocols for UNC10217938A-Enhanced Morpholino Oligonucleotide Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of UNC10217938A, a small molecule enhancer of oligonucleotide delivery, specifically for morpholino applications. Morpholino oligonucleotides are powerful tools for sequence-specific gene knockdown, and their efficacy can be significantly improved by co-administration with this compound, which facilitates their escape from endosomal compartments.

Mechanism of Action

This compound is a 3-deazapteridine analog that enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking.[1] Following endocytosis, morpholino oligonucleotides are often sequestered in late endosomes, limiting their access to the cytosol and nucleus where they exert their function. This compound promotes the partial release of these oligonucleotides from late endosomes.[1] This is evidenced by a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound.[1] However, it has minimal effect on the co-localization with the lysosomal marker LAMP-1, suggesting a specific action on late endosomes before lysosomal fusion.[1]

Quantitative Data

Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity by this compound in HeLaLuc705 Cells

| Concentration of this compound | Fold Enhancement of Luciferase Induction (compared to SSO alone) |

| 10 µM | 60-fold |

| 20 µM | 220-fold |

This data demonstrates the significant dose-dependent enhancement of oligonucleotide activity by this compound.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell lines, morpholino sequences, and experimental conditions.

In Vitro Delivery of Morpholino Oligonucleotides with this compound

This protocol is designed for the delivery of a translation-blocking morpholino into cultured mammalian cells (e.g., HeLa cells).

Materials:

-

Morpholino oligonucleotide (targeting the gene of interest and a negative control)

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting or other protein quantification methods

Protocol:

-

Cell Seeding:

-

The day before the experiment, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

-

Preparation of Reagents:

-

Prepare a stock solution of the morpholino oligonucleotide in sterile, nuclease-free water.

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

-

Treatment:

-

On the day of the experiment, dilute the morpholino oligonucleotide and this compound in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations for both the morpholino (e.g., 1-10 µM) and this compound (e.g., 5-25 µM) to determine the optimal conditions.

-

Remove the old medium from the cells and replace it with the medium containing the morpholino and this compound.

-

Include the following controls:

-

Untreated cells

-

Cells treated with the morpholino alone

-

Cells treated with a negative control morpholino and this compound

-

Cells treated with this compound alone

-

-

-

Incubation:

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the stability of the target protein.

-

-

Analysis of Protein Knockdown:

-

After incubation, wash the cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the level of the target protein by Western blotting or another quantitative protein analysis method.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

In Vivo Delivery of Morpholino Oligonucleotides with this compound in a Mouse Model

This protocol is a general guideline for the systemic administration of a morpholino and this compound in a mouse model. Specific dosages and administration routes may need to be optimized for the particular animal model and target organ.

Materials:

-

Morpholino oligonucleotide (targeting the gene of interest and a negative control)

-

This compound

-

Mouse model of interest

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Sterile syringes and needles

Protocol:

-

Preparation of Dosing Solutions:

-

Dissolve the morpholino oligonucleotide in a suitable sterile vehicle.

-

Prepare the this compound solution in the vehicle. A suggested formulation is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.

-

It is recommended to administer the morpholino and this compound in separate injections, as co-formulation stability has not been extensively characterized.

-

-

Administration:

-

Administer the morpholino oligonucleotide to the mice via the desired route (e.g., intravenous injection).

-

Subsequently, administer this compound. A dosage of 7.5 mg/kg has been shown to be effective for enhancing SSO delivery in mice.

-

Include appropriate control groups:

-

Vehicle-treated animals

-

Animals treated with morpholino alone

-

Animals treated with a negative control morpholino and this compound

-

Animals treated with this compound alone

-

-

-

Time Course and Tissue Collection:

-

Determine the appropriate time course for the experiment based on the expected pharmacokinetics and pharmacodynamics of the morpholino and the turnover of the target protein.

-

At the designated time points, euthanize the animals and collect the target tissues.

-

-

Analysis of Protein Knockdown:

-

Process the collected tissues to extract protein.

-

Analyze the level of the target protein using methods such as Western blotting, ELISA, or immunohistochemistry.

-

Normalize the results to a loading control or a reference gene.

-

Conclusion

This compound is a valuable tool for enhancing the delivery and efficacy of morpholino oligonucleotides. By facilitating their escape from late endosomes, it increases their bioavailability at the site of action, leading to more potent gene knockdown. The provided protocols offer a foundation for incorporating this compound into both in vitro and in vivo research, with the potential to significantly improve the outcomes of morpholino-based studies. Further optimization of concentrations, timing, and delivery methods is encouraged to achieve the best results for specific experimental systems.

References

Application Notes and Protocols for UNC10217938A-Enhanced Oligonucleotide Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UNC10217938A, a potent 3-deazapteridine analog, to enhance the experimental efficacy of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). By facilitating the release of oligonucleotides from endosomal entrapment, this compound significantly boosts their access to intracellular targets, leading to more robust and reliable experimental outcomes.

Mechanism of Action

This compound enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking. Following endocytosis, a significant portion of oligonucleotides becomes sequestered in endosomes, limiting their bioavailability. This compound acts by promoting the partial release of these oligonucleotides from late endosomes into the cytosol and nucleus, thereby increasing their concentration at the site of action.[1] This leads to a more pronounced effect of both antisense and siRNA oligonucleotides.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its efficacy in enhancing oligonucleotide activity.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Oligonucleotide Type | Concentration of this compound | Enhancement of Activity | Reference |

| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 5-25 µM | Strong enhancement of luciferase induction | [1] |

| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 10 µM | 60-fold enhancement compared to SSO alone | [1] |

| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 20 µM | 220-fold enhancement compared to SSO alone | [1] |

Table 2: In Vivo Administration of this compound

| Animal Model | Oligonucleotide Type | Dosage of this compound | Route of Administration | Observed Effect | Reference |

| EGFP654 Mice | Splice Switching Oligonucleotide (SSO623) | 7.5 mg/kg | Intravenous injection | Distinct increases in EGFP fluorescence in liver, kidney, and heart |

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to enhance oligonucleotide delivery.

Protocol 1: Enhancing Splice-Switching Oligonucleotide (SSO) Activity in HeLaLuc705 Cells

This protocol describes a luciferase-based reporter assay to quantify the enhancement of SSO activity by this compound.

Materials:

-

HeLaLuc705 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Splice-Switching Oligonucleotide (SSO623)

-

This compound (stock solution in DMSO)

-

Luciferase Assay System

-

96-well cell culture plates

-

Plate reader with luminometer

Procedure:

-

Cell Seeding: Seed HeLaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

SSO Transfection: The following day, transfect the cells with SSO623 at the desired concentration using a suitable transfection reagent according to the manufacturer's protocol.

-

This compound Treatment: 4-6 hours post-transfection, remove the transfection medium and replace it with fresh DMEM containing 10% FBS. Add this compound to the medium at final concentrations ranging from 5 to 25 µM. Include a vehicle control (DMSO) for comparison.

-

Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the fold enhancement by dividing the luciferase activity in the presence of this compound by the activity in the vehicle control group.

Protocol 2: Enhancing siRNA-Mediated Gene Knockdown

This protocol provides a general framework for using this compound to improve the efficiency of siRNA-mediated gene silencing. This protocol should be optimized for your specific cell line, siRNA, and target gene.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium

-

siRNA targeting the gene of interest (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

This compound (stock solution in DMSO)

-

Reagents for downstream analysis (e.g., qRT-PCR or Western blotting)

-

24-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 12-well plate to achieve 50-70% confluency on the day of transfection.

-

siRNA Transfection: Transfect the cells with the target-specific siRNA and a non-targeting control siRNA at the desired concentration using a suitable transfection reagent following the manufacturer's protocol.

-